molecular formula C12H9F3O2 B6305840 3-(4-(Trifluoromethyl)phenyl)bicyclo[1.1.0]butane-1-carboxylic acid CAS No. 2089650-74-6

3-(4-(Trifluoromethyl)phenyl)bicyclo[1.1.0]butane-1-carboxylic acid

Cat. No. B6305840
CAS RN: 2089650-74-6
M. Wt: 242.19 g/mol
InChI Key: WYJCLAGNAXGQAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(4-(Trifluoromethyl)phenyl)bicyclo[1.1.0]butane-1-carboxylic acid” is a chemical compound with the molecular formula C12H9F3O2 . It is a type of bicyclo[1.1.0]butane (BCB), a class of hydrocarbons consisting of two cyclopropane rings fused through a common C–C bond .


Synthesis Analysis

The synthesis of 1,3-disubstituted bicyclo[1.1.0]butanes, which includes our compound of interest, has been achieved via directed bridgehead functionalization . This process involves the use of palladium-catalyzed cross-coupling on pre-formed BCBs, enabling a ‘late stage’ diversification of the bridgehead position .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a highly strained fused bicyclic structure . The inherent strain of the bicyclic scaffold is due to the presence of two cyclopropane rings fused through a common C–C bond .


Chemical Reactions Analysis

The unique chemistry of small, strained carbocyclic systems like BCBs has been explored extensively . They are increasingly valued as intermediates in ‘strain release’ chemistry for the synthesis of substituted four-membered rings and bicyclo[1.1.1]pentanes . The olefinic character of the bridgehead bond enables BCBs to be elaborated into various other ring systems .


Physical And Chemical Properties Analysis

The physical form of “this compound” is a white to yellow solid .

Scientific Research Applications

3-(4-(Trifluoromethyl)phenyl)bicyclo[1.1.0]butane-1-carboxylic acid has been used in a variety of scientific research applications. It has been used in the synthesis of various organic compounds, such as pharmaceuticals and agrochemicals. It has also been used in the synthesis of various peptides and peptidomimetics. In addition, this compound has been used in the synthesis of various fluorescent dyes and labels, as well as in the synthesis of various metal complexes.

Advantages and Limitations for Lab Experiments

The use of 3-(4-(Trifluoromethyl)phenyl)bicyclo[1.1.0]butane-1-carboxylic acid in lab experiments has several advantages. It is a highly reactive compound, which makes it suitable for the synthesis of various organic compounds. In addition, it is relatively inexpensive and easy to obtain. Furthermore, it is a highly versatile compound, which makes it suitable for a wide range of applications.
However, there are some limitations to the use of this compound in lab experiments. It is a highly reactive compound, which can lead to unwanted side reactions. In addition, it is a highly volatile compound, which can lead to the loss of the compound during the reaction. Furthermore, it is a highly toxic compound, which can be hazardous to handle.

Future Directions

The future directions for 3-(4-(Trifluoromethyl)phenyl)bicyclo[1.1.0]butane-1-carboxylic acid include the development of new and improved synthesis methods, the use of the compound in the synthesis of new and improved organic compounds, and the exploration of its potential applications in drug discovery and development. In addition, further research is needed to understand the biochemical and physiological effects of the compound, as well as its potential therapeutic applications. Furthermore, further research is needed to understand the mechanism of action of this compound, as well as its potential interactions with other compounds.

Synthesis Methods

3-(4-(Trifluoromethyl)phenyl)bicyclo[1.1.0]butane-1-carboxylic acid can be synthesized from a variety of starting materials, such as trifluoromethyl phenol, cyclopentanone, and ethyl trifluoropyruvate. The synthesis of this compound involves the condensation of trifluoromethyl phenol with cyclopentanone, followed by the addition of ethyl trifluoropyruvate. The reaction is typically carried out in a solvent such as dichloromethane or toluene, at a temperature of 0–10°C. The reaction is typically complete within a few hours, and yields this compound in high yields.

Safety and Hazards

For safety and hazards information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

3-[4-(trifluoromethyl)phenyl]bicyclo[1.1.0]butane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3O2/c13-12(14,15)8-3-1-7(2-4-8)10-5-11(10,6-10)9(16)17/h1-4H,5-6H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYJCLAGNAXGQAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(C1(C2)C(=O)O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.